1,5-Dibromo-3-chloro-2,4-dinitrobenzene
Description
1,5-Dibromo-3-chloro-2,4-dinitrobenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 5, a chlorine atom at position 3, and nitro groups at positions 2 and 3. This arrangement of electron-withdrawing substituents creates a highly electron-deficient aromatic ring, which influences its reactivity, solubility, and applications in synthetic chemistry and materials science. The compound’s synthesis, as described in recent studies, involves multi-step halogenation and nitration processes, often serving as an intermediate in the development of advanced materials, such as host molecules for red phosphorescent organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
72168-03-7 |
|---|---|
Molecular Formula |
C6HBr2ClN2O4 |
Molecular Weight |
360.34 g/mol |
IUPAC Name |
1,5-dibromo-3-chloro-2,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr2ClN2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |
InChI Key |
VZQYDQFKBNVAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine in the presence of a catalyst like iron(III) bromide, while chlorine can be introduced using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-chloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the existing substituents direct the incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.
Reduction: Reducing agents like tin and hydrochloric acid.
Major Products
Substitution Reactions: Products with additional substituents on the benzene ring.
Reduction Reactions: Products with amino groups replacing the nitro groups.
Scientific Research Applications
1,5-Dibromo-3-chloro-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing nitro groups make the compound highly reactive towards nucleophiles, while the halogen atoms can participate in electrophilic substitution reactions. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated dinitrobenzenes, which are characterized by their substitution patterns and functional group interactions. Below, key analogs are compared based on structural features, reactivity, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
| Property | This compound | CDNB | 1-Fluoro-2,4-dinitrobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 365.3 | 202.5 | 187.1 |
| Boiling Point (°C) | Not reported | 381 | 315 (estimated) |
| Water Solubility | Insoluble | Slightly soluble | Insoluble |
| LogP (Octanol-Water Partition) | ~3.5 (estimated) | 2.1 | ~2.5 |
Research Findings and Gaps
Key Findings :
- Substitution patterns (halogen type and position) dictate reactivity and application. Bromine/chlorine combinations enhance steric effects, while fluorine improves electrophilicity .
- Enzymatic interactions (e.g., GST assays) are highly sensitive to halogen choice, with CDNB being the gold standard due to balanced reactivity and detectability .
- Research Gaps: Limited data on the environmental fate and toxicity of this compound. Comparative studies on the OLED performance of brominated vs. fluorinated dinitrobenzene derivatives are scarce.
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